

# Clinical Evidence on Laquinimod and Brain Atrophy

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Laquinimod

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The table below summarizes the key quantitative data on **Laquinimod**'s effect on brain atrophy from pivotal clinical trials.

Trial Name	Phase	Disease	Comparator	Primary Result on Brain Atrophy	Clinical/Disability Correlation
<b>ALLEGRO</b> [1]	Phase 3	RRMS	Placebo	Significant reduction in brain volume loss [1]	Reduced disability progression [1]
<b>BRAVO</b> [1] [2]	Phase 3	RRMS	Placebo & Interferon beta-1a	Decreased rate of whole-brain atrophy vs. placebo [1]	Mixed effects on clinical endpoints [1]
<b>CONCERTO</b> [3]	Phase 3	RRMS	Placebo	No significant effect on confirmed disability progression	
<b>LEGATO-HD</b> [3]	Phase 2	Huntington's Disease	Placebo	No significant differences on	

Trial Name	Phase	Disease	Comparator	Primary Result on Brain Atrophy	Clinical/Disability Correlation
				primary motor endpoint	

## Experimental Protocol Details

For researchers designing similar studies, here are the methodologies from the key trials cited.

- **ALLEGRO & BRAVO (Phase 3 MS Trials)**

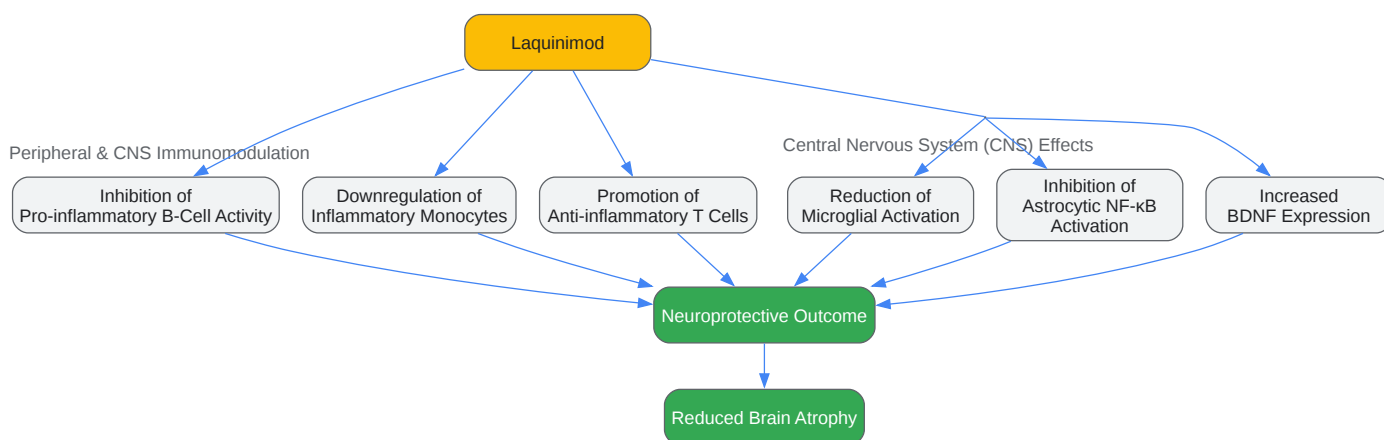
- **Objective:** To evaluate the efficacy and safety of oral **laquinimod** in reducing relapse rates and MRI measures of disease activity in Relapsing-Remitting MS (RRMS) [1].
- **Design:** Randomized, double-blind, placebo-controlled, parallel-group studies. The BRAVO trial also included an active reference arm (interferon beta-1a) [1].
- **Participants:** Adults with a diagnosis of RRMS [1].
- **Intervention:** Oral **laquinimod** (0.6 mg once daily) versus placebo for more than one year [1].
- **MRI Endpoint Analysis:** Brain volume changes were measured using MRI. The analysis specifically quantified the rate of whole-brain atrophy over the trial period [1].

- **LEGATO-HD (Phase 2 Huntington's Disease Trial)**

- **Objective:** To identify a safe and effective dose of **laquinimod** in people with early Huntington's disease [3].
- **Design:** Multicentre, multinational, randomised, double-blind, placebo-controlled study [3].
- **Participants:** 352 patients with early Huntington's disease [3].
- **Intervention:** Once-daily oral **laquinimod** (0.5 mg, 1.0 mg, or 1.5 mg) versus placebo for 52 weeks [3].
- **Primary Endpoint:** Change in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS). Brain volume was not reported as a primary endpoint [3].

## Proposed Mechanism of Action

**Laquinimod**'s protective effect on brain tissue is believed to stem from its central immunomodulatory and neuroprotective properties, rather than broad immunosuppression. The diagram below illustrates its key signaling pathways.



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The mechanistic flowchart illustrates that **Laquinimod** acts through a dual pathway [1] [3]:

- **Peripheral Immunomodulation:** In the peripheral immune system, it downregulates pro-inflammatory functions of B cells and monocytes while promoting anti-inflammatory regulatory T cells.
- **Central Nervous System Effects:** **Laquinimod** crosses the blood-brain barrier to directly modulate CNS-intrinsic inflammation. It reduces the activation of microglia and inhibits the NF-κB pathway in astrocytes, a key driver of inflammation. It also upregulates Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival.
- **Integrated Outcome:** These combined actions are believed to lead to reduced neuroaxonal injury and, consequently, a slower rate of brain atrophy.

## Interpretation and Research Context

For drug development professionals, the data on **Laquinimod** offers critical insights:

- **A Strong Neuroprotective Signal:** The consistent evidence from the ALLEGRO and BRAVO trials positions **Laquinimod** as a compound with a verifiable effect on a key neurodegenerative metric (brain atrophy) in MS [1]. This makes it a valuable candidate for understanding neuroprotective pathways.
- **The Translational Hurdle:** Despite its effect on atrophy, **Laquinimod**'s clinical development has been hampered by **mixed or absent effects on disability progression** and safety concerns [1] [3]. This highlights the critical challenge in neurodegenerative drug development: validating a biomarker (like brain atrophy) as a surrogate for meaningful clinical benefit.
- **Utility in Predictive Enrichment:** Interestingly, a machine learning model analyzing data from the ARPEGGIO (Phase 2 PPMS) trial suggested that a subgroup of patients predicted to be responsive to **Laquinimod** did show a significant treatment effect on disability progression [2]. This indicates that future trials for neuroprotective agents might require predictive enrichment strategies to demonstrate efficacy.

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## References

1. Meet the Compound: Laquinimod [huntingtonstudygroup.org]
2. Estimating individual treatment effect on disability ... [nature.com]
3. Safety and efficacy of laquinimod for Huntington's disease ... [sciencedirect.com]

To cite this document: Smolecule. [Clinical Evidence on Laquinimod and Brain Atrophy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b532492#laquinimod-brain-atrophy-effects>]

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